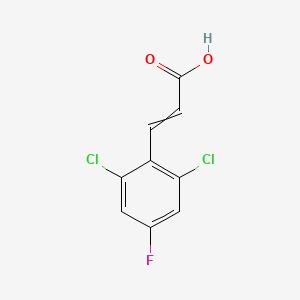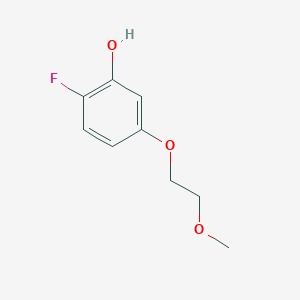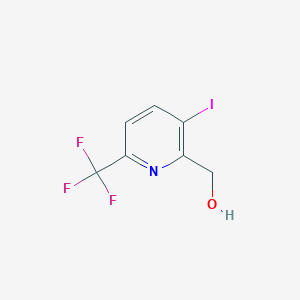![molecular formula C14H25BN2O3 B1412837 1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246812-75-7](/img/structure/B1412837.png)
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (or 1-PEP-4-TMD) is an organic compound composed of a pyrazole ring with a propoxyethyl group attached to the nitrogen atom of the ring and a tetramethyl-[1,3,2]dioxaborolan-2-yl moiety attached to the carbon atom of the ring. It is a relatively new compound, first synthesized in 2019, and is of interest due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-PEP-4-TMD has a variety of potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used as a fluorescent probe for imaging cellular processes in live cells.
Wirkmechanismus
1-PEP-4-TMD has been shown to interact with proteins in a variety of ways. It can bind to proteins through hydrophobic interactions, hydrogen bonding, and electrostatic interactions. It can also form complexes with proteins, allowing it to be used as a fluorescent probe for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-PEP-4-TMD have yet to be fully explored. However, preliminary studies suggest that it may be useful in the study of enzyme-catalyzed reactions, as well as in the study of protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
1-PEP-4-TMD has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. It is also relatively non-toxic and has a low molecular weight, making it easy to handle and store. However, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.
Zukünftige Richtungen
1-PEP-4-TMD has a variety of potential applications in scientific research. Future research should focus on exploring the biochemical and physiological effects of this compound, as well as its potential uses in the study of enzyme-catalyzed reactions, protein structure and function, and cellular processes. In addition, further research should focus on developing new methods for synthesizing 1-PEP-4-TMD, as well as improving existing methods for its synthesis. Finally, research should also focus on developing new applications for 1-PEP-4-TMD, such as its potential use as a drug delivery system or as a fluorescent probe for imaging cellular processes.
Eigenschaften
IUPAC Name |
1-(2-propoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O3/c1-6-8-18-9-7-17-11-12(10-16-17)15-19-13(2,3)14(4,5)20-15/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDPSUFSUEJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)







![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)
![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
